Dhodh-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

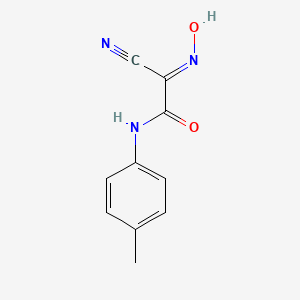

IUPAC Name |

(2E)-2-cyano-2-hydroxyimino-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)12-10(14)9(6-11)13-15/h2-5,15H,1H3,(H,12,14)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUSDSUFAQPEOW-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=NO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=N/O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[1][2] Rapidly proliferating cancer cells have a high demand for pyrimidines, essential precursors for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[1][2][3] This guide provides an in-depth analysis of the multifaceted mechanism of action of DHODH inhibitors in cancer cells, synthesizing data from numerous preclinical studies. While the specific inhibitor "Dhodh-IN-12" is not documented in the public scientific literature, this document outlines the well-established and conserved mechanisms of action for this class of drugs.

Core Mechanisms of Action

DHODH inhibition triggers a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool. This leads to several key anti-cancer effects:

-

Induction of Apoptosis: Depletion of pyrimidines activates apoptotic pathways in various cancer types.[4][5] This can be mediated by the upregulation of the tumor suppressor p53.[5][6]

-

Cell Cycle Arrest: DHODH inhibition frequently leads to cell cycle arrest, most commonly in the S-phase or G2/M phase, thereby halting cell proliferation.[5][7][8] This is often associated with the downregulation of key cell cycle regulators like CDK2 and Cyclin A2.[7]

-

Induction of Ferroptosis: A growing body of evidence indicates that DHODH inhibition can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[9][10] DHODH's role in reducing ubiquinone to ubiquinol is crucial in defending against ferroptosis.[9]

-

Modulation of Signaling Pathways: The effects of DHODH inhibition are intertwined with several critical cancer-related signaling pathways, including the downregulation of oncogenes like c-Myc and the modulation of the mTOR pathway.[9][11]

-

Enhanced Antigen Presentation: Recent studies have shown that DHODH inhibition can increase the expression of MHC class I on cancer cells, potentially enhancing their recognition by the immune system and synergizing with immune checkpoint blockade.[3][12][13][14]

Quantitative Data on DHODH Inhibition

The following tables summarize key quantitative data from various studies on the effects of DHODH inhibitors in different cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Effect | Reference |

| Leflunomide | A375 | Melanoma | ~100 µM | Inhibition of cell proliferation, S-phase arrest | [7] |

| Leflunomide | MV3 | Melanoma | ~100 µM | Inhibition of cell proliferation, S-phase arrest | [7] |

| A771726 | A375 | Melanoma | 14.52 µM | Inhibition of cell proliferation | [11] |

| A771726 | H929 | Myeloma | 45.78 µM | Inhibition of cell proliferation | [11] |

| Brequinar (BQR) | A375 | Melanoma | 0.14 µM | Inhibition of cell proliferation | [11] |

| Brequinar (BQR) | H929 | Myeloma | 0.24 µM | Inhibition of cell proliferation | [11] |

| Brequinar (BQR) | HT-1080 | Fibrosarcoma | 10-fold higher than NCI-H226 | Varied sensitivity | [9] |

| Brequinar (BQR) | NCI-H226 | Lung Cancer | - | Higher sensitivity | [9] |

| Meds433 | K562 | Chronic Myeloid Leukemia | ~100 nM | Inhibition of cell growth | [5] |

| Meds433 | CML-T1 | Chronic Myeloid Leukemia | ~100 nM | Inhibition of cell growth | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols for key experiments used to elucidate the mechanism of action of DHODH inhibitors.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the DHODH inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

-

-

XTT Assay:

-

Similar to the MTT assay, cells are seeded and treated in a 96-well plate.

-

Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is converted to a water-soluble formazan product by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm) after an incubation period.[8]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest cells after treatment with the DHODH inhibitor.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.[4][15]

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Harvest and wash the treated cells.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7][8]

-

Western Blotting

-

Protein Expression Analysis:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., DHODH, p53, c-Myc, Cyclin B, CDK2, cleaved PARP).[6][7][11]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by DHODH inhibition and a typical experimental workflow for its investigation.

Caption: Signaling pathways affected by DHODH inhibition in cancer cells.

Caption: A typical experimental workflow to study DHODH inhibitor's mechanism.

Conclusion and Future Directions

Inhibition of DHODH represents a promising therapeutic strategy for a wide range of cancers. The primary mechanism of action is the induction of pyrimidine starvation, which in turn triggers multiple downstream anti-proliferative and cell death pathways. The ability of DHODH inhibitors to induce cell cycle arrest, apoptosis, and ferroptosis, while also modulating key oncogenic signaling pathways, underscores their potential as both monotherapies and in combination with other anti-cancer agents, including immunotherapy.[3][9][13] Future research will likely focus on identifying predictive biomarkers for sensitivity to DHODH inhibitors and exploring novel combination strategies to overcome potential resistance mechanisms. The development of new, potent, and selective DHODH inhibitors continues to be an active area of research in oncology drug discovery.[16]

References

- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest...: Ingenta Connect [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. RIKEN prepares and tests new DHODH inhibitors | BioWorld [bioworld.com]

Unveiling Dhodh-IN-12: A Technical Guide to its Discovery and Synthesis for Drug Development Professionals

A potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), Dhodh-IN-12, has emerged as a promising candidate for targeted cancer therapy, particularly in the context of lung cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this novel compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound, also identified as compound 5c in its primary scientific disclosure, was discovered through a rational drug design and virtual screening approach aimed at identifying novel inhibitors of hDHODH.[1][2] The rationale for targeting hDHODH stems from its critical role as the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] This metabolic pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including various cancer types.[1][4] Consequently, inhibiting hDHODH presents a strategic approach to selectively impede the growth of cancer cells that are heavily reliant on this pathway.[1][5]

Initial screening of a virtual library of compounds led to the identification of a promising scaffold, which was then synthetically elaborated to produce a series of derivatives. Among these, this compound (5c) was identified as a particularly potent inhibitor of hDHODH.[1]

Quantitative Data Summary

The biological activity of this compound has been characterized by its inhibitory concentration against hDHODH and its cytotoxic effects on various lung cancer cell lines. The key quantitative data are summarized in the tables below.

| Parameter | Value | Reference |

| IC50 (hDHODH) | 421 nM | [1][2][3] |

Table 1: In vitro inhibitory activity of this compound against human DHODH.

| Cell Line | Cancer Type | TC50 | Reference |

| A549 | Non-small cell lung cancer | 11 µM | [1][3] |

| H1299 | Non-small cell lung cancer | 11 µM | [3] |

| H1975 | Non-small cell lung cancer | 15 µM | [3] |

Table 2: Cytotoxicity of this compound in human lung cancer cell lines.

Chemical Synthesis

The synthesis of this compound (5c) is achieved through a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

References

- 1. Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Proliferation: A Technical Guide to the Biological Function of Dihydroorotate Dehydrogenase (DHODH) in T-Cell Acute Lymphoblastic Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of dihydroorotate dehydrogenase (DHODH) in the pathobiology of T-cell acute lymphoblastic leukemia (T-ALL). T-ALL, an aggressive hematologic malignancy, exhibits a profound and exploitable dependency on the de novo pyrimidine synthesis pathway, positioning DHODH as a high-priority therapeutic target. This document delves into the molecular mechanisms, signaling consequences, and preclinical validation of DHODH inhibition, offering a foundational resource for ongoing research and drug development efforts.

The Central Role of DHODH in T-ALL Metabolism

T-ALL is characterized by the rapid and uncontrolled proliferation of malignant T-lymphoblasts. This high proliferative rate necessitates a constant and substantial supply of nucleotides for DNA and RNA synthesis. Cancer cells can acquire nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.

Data from the Dependency Map project has identified DHODH as one of the foremost metabolic dependencies in T-ALL.[1][2][3] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4] This enzymatic step is uniquely located in the inner mitochondrial membrane, where it is linked to the electron transport chain.[4][5]

Crucially, T-lymphoblasts exhibit a pronounced reliance on the de novo pathway due to a relative deficiency in their ability to utilize the extracellular salvage pathway for pyrimidines.[1][4] This renders them "exquisitely sensitive" to the inhibition of DHODH, creating a state of "nucleotide starvation."[1][2][3]

Molecular Consequences of DHODH Inhibition

The therapeutic strategy of targeting DHODH in T-ALL is predicated on inducing a lethal depletion of pyrimidines. Small molecule inhibitors of DHODH rapidly deplete the intracellular pools of uridine and cytidine triphosphates (UTP and CTP).[1] This has several downstream consequences for the leukemic cells:

-

Inhibition of DNA and RNA Synthesis: The scarcity of essential pyrimidine building blocks directly halts the synthesis of new genetic material, which is a prerequisite for cell division.[1][2][3][4]

-

Cell Cycle Arrest: T-ALL cells treated with DHODH inhibitors, such as brequinar, undergo a rapid cell cycle arrest, predominantly in the S-phase.[1][4]

-

Induction of Apoptosis: Prolonged pyrimidine starvation ultimately triggers programmed cell death, or apoptosis, in T-ALL cell lines.[1][4][6]

-

Metabolic Reprogramming: Interestingly, the inhibition of DHODH leads to a transcriptional upregulation of genes associated with oxidative phosphorylation (OXPHOS).[1][4] This suggests that the leukemic cells attempt to compensate for the metabolic stress by increasing their reliance on alternative energy sources, a potential vulnerability that could be co-targeted.[1][2]

The specificity of this anti-leukemic effect is confirmed by "rescue" experiments. The growth-inhibitory effects of DHODH inhibitors can be completely reversed by supplementing the culture medium with exogenous uridine, confirming that the cytotoxicity is a direct result of pyrimidine depletion.[1][4]

Signaling Pathways Intertwined with DHODH Function

The metabolic reprogramming in T-ALL is often driven by aberrant signaling pathways that can influence the dependency on DHODH.

-

NOTCH1 Signaling: Activating mutations in the NOTCH1 gene are a hallmark of T-ALL, occurring in over 70% of cases.[4][7] NOTCH1 is a master regulator of T-cell development and, in its oncogenic form, drives proliferation and survival. It directly influences cellular metabolism, promoting anabolic pathways, including nucleotide synthesis.[7][8] The efficacy of DHODH inhibition has been demonstrated in NOTCH1-driven preclinical models of T-ALL.[4]

-

p53 and BTG2: The DHODH inhibitor teriflunomide has been shown to upregulate the expression of the tumor suppressor p53 and the B-cell translocation gene 2 (BTG2) in T-ALL cells.[6] This suggests a potential link between pyrimidine stress and the activation of tumor suppressor pathways.

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and the consequences of its inhibition in T-ALL.

Caption: DHODH is a key mitochondrial enzyme in de novo pyrimidine synthesis, a critical pathway for T-ALL proliferation.

Preclinical Validation of DHODH as a Therapeutic Target

The therapeutic potential of DHODH inhibition in T-ALL is supported by robust preclinical data from both in vitro and in vivo studies.

In Vitro Efficacy

A panel of human T-ALL cell lines has demonstrated high sensitivity to DHODH inhibitors.[1] For instance, the small molecule inhibitor brequinar (BRQ) exhibits potent anti-proliferative activity with 50% inhibitory concentration (IC50) values in the nanomolar range.[1][4]

| DHODH Inhibitor | T-ALL Cell Lines | Observed Effect | IC50 Range | Reference |

| Brequinar (BRQ) | JURKAT, MOLT4, etc. | Inhibition of cell viability | Nanomolar | [1],[4] |

| Teriflunomide (TRF) | JURKAT, MOLT4 | Inhibition of cell proliferation, S-phase arrest, apoptosis | Not specified | [6] |

| BAY 2402234 | B-ALL cell lines | Kills pS6+ cells | Correlated with pS6 signaling | [9] |

In Vivo Efficacy

The anti-leukemic effects of DHODH inhibition have been validated in multiple murine models of T-ALL, demonstrating significant therapeutic potential in a whole-organism context.

| Animal Model | DHODH Inhibitor | Dosing Regimen | Key Findings | Reference |

| NOTCH1-driven syngeneic mouse model | Brequinar (BRQ) | 50 mg/kg every 72 hours | Curative in this model, prolonged survival | [1],[4] |

| Patient-Derived Xenograft (PDX) models | Brequinar (BRQ) | Not specified | Robust disease response | [10],[4] |

| T-ALL xenograft mice | Teriflunomide (TRF) | Not specified | Reduced infiltration capacity of T-ALL cells | [6] |

| Systemic MOLT-4 xenograft model | PTC299 | Not specified | Not specified for T-ALL, but potent in hematologic cancers | [11],[12] |

Therapeutic Window and Safety

A critical aspect of cancer therapy is the therapeutic window – the dose range that is effective against cancer cells while sparing normal tissues. Studies in juvenile mice have shown that while DHODH inhibition does affect the developing thymus, these changes are reversible upon cessation of treatment.[1][10] This suggests that normal thymocytes may be more capable of utilizing the pyrimidine salvage pathway compared to their malignant counterparts, providing a potential therapeutic window for treating pediatric T-ALL.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of DHODH in T-ALL.

Cell Viability and Proliferation Assays

-

Principle: To quantify the effect of DHODH inhibitors on the viability and proliferation of T-ALL cell lines.

-

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Seed T-ALL cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treat cells with a serial dilution of the DHODH inhibitor (e.g., brequinar) or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72-120 hours).

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1][4]

-

-

Methodology (WST-8 Assay):

-

Similar to the above, treat cells with the inhibitor.

-

Add WST-8 reagent (e.g., CCK-8) to the wells and incubate for 1-4 hours.

-

WST-8 is reduced by cellular dehydrogenases to produce a colored formazan product.

-

Measure the absorbance at 450 nm. The amount of formazan is directly proportional to the number of living cells.[13]

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Principle: To determine the effect of DHODH inhibition on programmed cell death and cell cycle distribution.

-

Methodology (Annexin V/Propidium Iodide Staining for Apoptosis):

-

Treat T-ALL cells with the DHODH inhibitor or vehicle for various time points (e.g., 24, 48, 72 hours).

-

Harvest and wash the cells in cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[4][14]

-

-

Methodology (PI Staining for Cell Cycle):

-

Treat cells as described above.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

-

Measurement of Intracellular Nucleotide Pools

-

Principle: To directly measure the depletion of pyrimidine nucleotides following DHODH inhibition.

-

Methodology (High-Performance Liquid Chromatography - HPLC):

-

Treat T-ALL cells with a DHODH inhibitor for various time points (e.g., 6, 12, 24 hours).

-

Extract metabolites from a known number of cells using perchloric acid.[1]

-

Neutralize the extracts.

-

Separate the nucleotides by reverse-phase HPLC on a C18 column.

-

Detect and quantify the nucleotides (ATP, GTP, UTP, CTP) by UV absorbance at 254 nm.

-

Compare the nucleotide levels in treated versus untreated cells.[15]

-

Measurement of Oxidative Phosphorylation (Seahorse Assay)

-

Principle: To assess the impact of DHODH inhibition on mitochondrial respiration.

-

Methodology (Seahorse XF Analyzer):

-

Seed T-ALL cells in a Seahorse XF cell culture microplate.

-

Treat cells with the DHODH inhibitor for a specified duration.

-

The Seahorse analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

-

Inject a series of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial function (e.g., basal respiration, ATP-linked respiration, maximal respiration).[1]

-

In Vivo Efficacy Studies in Mouse Models

-

Principle: To evaluate the anti-leukemic activity of DHODH inhibitors in a living organism.

-

Methodology (Syngeneic or PDX Models):

-

For a syngeneic model, transplant murine T-ALL cells (e.g., driven by a NOTCH1 mutation) into immunocompetent mice.[4]

-

For PDX models, implant human T-ALL cells from patients into immunodeficient mice (e.g., NOD-SCID).[4][10]

-

Allow the leukemia to engraft and become established. Disease burden can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for leukemia markers (e.g., GFP).[4]

-

Randomize mice into treatment (DHODH inhibitor) and control (vehicle) groups.

-

Administer the drug according to a defined schedule (e.g., intraperitoneal injection of brequinar at 50 mg/kg every 72 hours).[10]

-

Monitor animal survival and leukemia burden over time.[4]

-

Below is a workflow diagram for a typical preclinical evaluation of a DHODH inhibitor in T-ALL.

Caption: A typical workflow for evaluating DHODH inhibitors in T-ALL, from in vitro assays to in vivo models.

Future Directions and Clinical Perspective

The robust preclinical evidence strongly supports the clinical development of DHODH inhibitors for the treatment of T-ALL, particularly for patients with relapsed or refractory disease where therapeutic options are limited.[1][2][3][9] Several clinical-grade DHODH inhibitors are already in human trials for other hematologic malignancies, such as acute myeloid leukemia (AML), which could accelerate their translation to T-ALL.[1][16][17]

Future research should focus on:

-

Combination Therapies: Exploring synergistic combinations of DHODH inhibitors with other agents. Given the observed upregulation of OXPHOS upon DHODH inhibition, combining these drugs with inhibitors of mitochondrial respiration could be a promising strategy.[1][18] Additionally, combining them with standard chemotherapy agents may enhance efficacy and overcome resistance.[6]

-

Mechanisms of Resistance: Investigating potential mechanisms of resistance to DHODH inhibition in T-ALL. This could involve upregulation of the pyrimidine salvage pathway or other metabolic bypass mechanisms.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to DHODH inhibitors. This could include the expression levels of enzymes in the de novo and salvage pathways or the mutational status of key oncogenes like NOTCH1.

References

- 1. ashpublications.org [ashpublications.org]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "DHODH: A Promising Target in the Treatment of T-Cell Acute Lymphoblast" by Amy N Sexauer, Gabriela Alexe et al. [digitalcommons.library.tmc.edu]

- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights on Metabolic Reprogramming and Its Therapeutic Potential in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. haematologica.org [haematologica.org]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

Dhodh-IN-12: A Technical Whitepaper on a Leflunomide Derivative Targeting Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Dhodh-IN-12, a derivative of the well-established immunosuppressive drug Leflunomide. Both compounds exert their therapeutic effects through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This document will explore the mechanism of action, comparative potency, and relevant experimental methodologies for researchers engaged in the development of novel DHODH inhibitors. Quantitative data for this compound, its more potent counterpart hthis compound, and Leflunomide's active metabolite, teriflunomide, are presented for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to facilitate further research in this area.

Introduction: The Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2][3] This dependency makes DHODH an attractive therapeutic target for autoimmune diseases, cancer, and viral infections.[1][4]

Leflunomide is a prodrug that is rapidly metabolized in vivo to its active form, teriflunomide (also known as A77 1726).[5] Teriflunomide is a reversible inhibitor of human DHODH and is approved for the treatment of rheumatoid arthritis and multiple sclerosis.[1] this compound is a derivative of Leflunomide, representing a continued effort to explore the chemical space around this pharmacophore for novel therapeutic agents.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

The primary mechanism of action for both Leflunomide (via its active metabolite teriflunomide) and this compound is the inhibition of the DHODH enzyme. By binding to DHODH, these inhibitors block the conversion of dihydroorotate to orotate, a crucial step in the pyrimidine synthesis pathway.[1] This leads to a depletion of the intracellular pyrimidine pool, which in turn results in the arrest of the cell cycle in the S phase and the inhibition of cellular proliferation. The immunosuppressive and anti-proliferative effects of these compounds are a direct consequence of this targeted enzymatic inhibition.

Comparative Analysis of DHODH Inhibitors

The inhibitory potency of this compound, its analogue hthis compound, and teriflunomide against human DHODH varies significantly. This section presents the available quantitative data to facilitate a direct comparison.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying the potency of an enzyme inhibitor.

| Compound | Target | IC50 | Ki | Reference |

| Teriflunomide (A77 1726) | Human DHODH | 0.5 - 2.3 µM | 2.7 µM | [6][7] |

| hthis compound | Human DHODH | 0.421 µM | Not Reported | [8] |

| This compound | Human DHODH | Weak Inhibitor | Not Reported |

Cellular Activity

The half-maximal toxic concentration (TC50) in cell-based assays provides an indication of a compound's cytotoxic potential.

| Compound | Cell Lines | TC50 | Reference |

| hthis compound | A549, H1299, H1975 (Lung Cancer) | 11 µM, 11 µM, 15 µM | [8] |

Note: Corresponding cell viability data for this compound is not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHODH inhibitors.

DHODH Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

KCl (150 mM)

-

Triton X-100 (0.05%)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100, and 200 µM DCIP.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

-

Add recombinant human DHODH to the wells and pre-incubate with the test compound for 30 minutes at 25°C.[9]

-

Initiate the reaction by adding 500 µM dihydroorotic acid to each well.[9]

-

Immediately measure the decrease in absorbance at 600 nm or 650 nm over time (e.g., for 10 minutes) using a microplate reader.[9][10]

-

The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT-Based)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

-

Cells (e.g., cancer cell lines or activated lymphocytes)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

Determine the TC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are not extensively published in readily accessible literature. However, it is described as a derivative of a furazan ring-containing compound that undergoes ring scission under physiological pH to yield the corresponding cyano-oxime, this compound. Further investigation into specialized chemical synthesis literature may be required to obtain a comprehensive synthesis protocol.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound and hthis compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not yet publicly available. For DHODH inhibitors in general, factors such as oral bioavailability, plasma protein binding, and metabolic stability are critical for their therapeutic efficacy. For instance, the active metabolite of Leflunomide, teriflunomide, has a very long half-life, which is a significant consideration in its clinical use. Future studies on this compound and its analogues should aim to characterize these pharmacokinetic properties to assess their drug-like potential.

Conclusion and Future Directions

This compound, as a derivative of Leflunomide, represents a point of interest in the ongoing research for novel DHODH inhibitors. While it is characterized as a weak inhibitor, its structural relationship to a clinically successful drug warrants further investigation. The more potent analogue, hthis compound, demonstrates the potential for chemical modifications to significantly enhance inhibitory activity against DHODH.

Future research should focus on:

-

Quantitative Potency Determination: Establishing a definitive IC50 or Ki value for this compound to allow for a more precise comparison with other DHODH inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to identify key moieties responsible for DHODH binding and to develop more potent and selective inhibitors.

-

Pharmacokinetic Profiling: Conducting comprehensive in vitro and in vivo studies to determine the ADME properties of this compound and its more potent analogues.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of autoimmune disease or cancer.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this class of Leflunomide derivatives and contribute to the development of next-generation DHODH inhibitors.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia | Blood Advances | American Society of Hematology [ashpublications.org]

- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

The Renaissance of DHODH Inhibition: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncology is perpetually evolving, with a renewed focus on targeting metabolic pathways that fuel malignant cell proliferation. Dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has re-emerged as a compelling therapeutic target.[1][2] Highly proliferative cancer cells are exquisitely dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[3] Inhibition of DHODH presents a strategic approach to selectively starve cancer cells of essential building blocks, leading to cell cycle arrest, differentiation, and apoptosis.[3][4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of DHODH inhibitors in oncology, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Mechanism of Action: Exploiting a Metabolic Vulnerability

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][7] This process is essential for the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[8] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells exhibit a heightened reliance on the de novo pathway to meet the demands of rapid proliferation.[1][3] This dependency creates a therapeutic window for DHODH inhibitors, which can selectively disrupt pyrimidine metabolism in malignant cells.[8]

The consequences of DHODH inhibition are multifaceted:

-

Pyrimidine Depletion: The primary effect is the rapid depletion of intracellular pyrimidine pools, leading to a shortage of building blocks for DNA and RNA synthesis.[6][8]

-

Cell Cycle Arrest: Pyrimidine starvation triggers cell cycle arrest, predominantly in the S-phase, thereby halting cell proliferation.[2]

-

Induction of Differentiation: In certain hematological malignancies, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome differentiation blockade and promote the maturation of leukemic blasts.[2][9]

-

Apoptosis: Prolonged pyrimidine depletion can induce programmed cell death.[10][11]

-

Modulation of Oncogenic Signaling: DHODH inhibition has been shown to impact key oncogenic signaling pathways, including the downregulation of c-Myc and the activation of the p53 tumor suppressor pathway.[11][12][13][14]

Preclinical and Clinical Landscape of DHODH Inhibitors

A growing pipeline of DHODH inhibitors is currently under investigation, with several compounds demonstrating promising preclinical and clinical activity across a range of solid and hematological malignancies.

Quantitative Preclinical Data

The following table summarizes the in vitro potency of selected DHODH inhibitors against various cancer cell lines.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |

| BAY 2402234 | Acute Myeloid Leukemia (AML) | MOLM-13, HEL | 3.16, 0.96 (EC50 for CD11b induction) | [15] |

| Acute Myeloid Leukemia (AML) | Panel of 9 leukemia cell lines | 0.08 - 8.2 | [15] | |

| Human DHODH Enzyme | - | 1.2 | [2] | |

| ASLAN003 | Human DHODH Enzyme | - | 35 | [2][9] |

| Brequinar | Human DHODH Enzyme | - | 4.5 | [16] |

| Cervical Cancer | HeLa | 338 (48h), 156 (72h) | [17] | |

| Cervical Cancer | CaSki | 747 (48h), 228 (72h) | [17] | |

| A771726 | Human DHODH Enzyme | - | 411 | [16] |

| Indoluidin D | Human DHODH Enzyme | - | 210 | [16] |

| (R)-HZ00 | Human DHODH Enzyme | - | 1000 | [18] |

| HZ00 | Human DHODH Enzyme | - | 2200 | [18] |

| (S)-HZ00 | Human DHODH Enzyme | - | 9500 | [18] |

| H-006 | Human DHODH Enzyme | - | 3.8 | [19] |

| NPD723 | Human DHODH Enzyme | - | 1523 | [19] |

Clinical Trial Data

Several DHODH inhibitors have advanced into clinical trials, with a focus on both solid tumors and hematological malignancies. The following tables provide a snapshot of available clinical data.

Table 2.1: Pharmacokinetics of Brequinar in Cancer Patients

| Parameter | Value | Patient Population | Reference(s) |

| Administration | 10 min IV infusion for 5 consecutive days, every 4 weeks | 67 evaluable patients | [20] |

| Dose Range | 2 to 350 mg/m² | 67 evaluable patients | [20] |

| Maximum Tolerated Dose (MTD) | 210 mg/m²/day (poor risk), up to 350 mg/m²/day (good risk) | 67 evaluable patients | [20] |

| Terminal Half-life (t½β) | 1.5 to 8.2 h | 67 evaluable patients | [20] |

| 8.1 ± 3.6 h (harmonic mean) | 45 patients | [3] | |

| Alpha Half-life (t½α) | 0.1 to 0.7 h | 67 evaluable patients | [20] |

| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | 45 patients | [3] |

| Total Body Clearance | 19.2 ± 7.7 ml/min/m² | 45 patients | [3] |

Table 2.2: Clinical Efficacy and Safety of ASLAN003 in Acute Myeloid Leukemia (AML)

| Parameter | Observation | Patient Population | Reference(s) |

| Study Phase | Phase 2a | 14 patients with AML ineligible for standard treatment | [21] |

| Dosing Regimen | 100 mg and 200 mg once daily (QD) | 14 patients with AML ineligible for standard treatment | [22] |

| Clinical Activity | 2 of 8 evaluable patients showed evidence of myeloid differentiation | 8 evaluable patients | [21] |

| 1 patient experienced a reduction in peripheral blood blasts from 27% to 6% | 1 patient in 100 mg QD cohort | [22] | |

| 1 patient experienced a decrease in bone marrow blasts from 26% to 12% | 1 patient in 200 mg QD cohort | [22] | |

| Safety and Tolerability | Well tolerated | 14 patients | [21] |

| Most Common Adverse Events | Nausea, leukocytosis | 10 patients | [22] |

| Grade ≥ 3 Adverse Events | Anemia, leukocytosis | 10 patients | [22] |

Key Signaling Pathways and Visualizations

The therapeutic effects of DHODH inhibitors are mediated through their impact on several critical cellular signaling pathways.

De Novo Pyrimidine Synthesis Pathway

DHODH is a central player in the de novo synthesis of pyrimidines. Its inhibition creates a bottleneck in this essential metabolic route.

Caption: The de novo pyrimidine synthesis pathway and the point of DHODH inhibition.

Impact on p53 and c-Myc Signaling

DHODH inhibition has been shown to activate the p53 tumor suppressor pathway and downregulate the c-Myc oncoprotein, contributing to its anti-cancer effects.

Caption: DHODH inhibition's impact on p53 and c-Myc signaling pathways.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy of DHODH inhibitors.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

-

DHODH inhibitor stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete culture medium.[23][24]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the DHODH inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted DHODH inhibitor or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[23]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

DHODH inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the DHODH inhibitor or vehicle control for the specified duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[10]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.[10]

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the expression levels of the c-Myc protein following treatment with a DHODH inhibitor.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

DHODH inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the DHODH inhibitor for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Normalize the c-Myc band intensity to the loading control.

Experimental Workflow and Logical Relationships

The investigation of a novel DHODH inhibitor typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.

Conclusion and Future Directions

The inhibition of DHODH represents a promising and validated strategy in oncology. The selective dependence of many cancer types on the de novo pyrimidine synthesis pathway provides a clear therapeutic rationale. A growing body of preclinical and clinical data supports the continued development of DHODH inhibitors, both as monotherapies and in combination with other anti-cancer agents. Future research should focus on identifying predictive biomarkers of response to DHODH inhibition, exploring novel combination strategies to overcome potential resistance mechanisms, and further elucidating the complex interplay between pyrimidine metabolism and oncogenic signaling. The continued investigation of this therapeutic class holds the potential to deliver novel and effective treatments for a range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Schematic Overview of Pyrimidine de Novo Synthesis, Salvage, and Degradation.Nucleotides synthesized de novo enter the nucleotide pool and become further converted to nucleic acids and other metabolic intermediates [pfocr.wikipathways.org]

- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biospectrumasia.com [biospectrumasia.com]

- 22. researchgate.net [researchgate.net]

- 23. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of DHODH Inhibition and MYC Expression: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms, Experimental Protocols, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical link between the inhibition of dihydroorotate dehydrogenase (DHODH) and the expression of the MYC proto-oncogene, a key driver in many human cancers. By delving into the molecular mechanisms, presenting detailed experimental methodologies, and summarizing key quantitative data, this document serves as a valuable resource for researchers and drug development professionals working to exploit this promising therapeutic axis.

Core Concepts: DHODH and MYC in Cancer Biology

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on this pathway to sustain their growth and division.[1]

The MYC family of proto-oncogenes, particularly c-MYC, are transcription factors that act as master regulators of cell proliferation, growth, and metabolism.[2] MYC-driven cancers are often characterized by aggressive clinical behavior and a reprogrammed metabolic state that fuels their rapid growth. A key aspect of this reprogramming is an increased reliance on pathways like de novo pyrimidine synthesis to meet the high demand for nucleotides.[3]

The Mechanistic Link: How DHODH Inhibition Impacts MYC Expression

Inhibition of DHODH has emerged as a promising anti-cancer strategy, and its efficacy is closely tied to its ability to modulate MYC expression and function through several interconnected mechanisms.

Pyrimidine Depletion and Transcriptional Arrest

The primary mechanism by which DHODH inhibition affects MYC-driven cancers is through the depletion of the pyrimidine nucleotide pool. This scarcity of essential building blocks for RNA and DNA synthesis leads to a state of "metabolic stress." For cells with high MYC activity, which are already operating at their metabolic limit, this pyrimidine starvation can be catastrophic. The reduced availability of nucleotides is thought to impede transcriptional elongation, a process that is particularly sensitive in MYC-driven tumors due to their high transcriptional output. This can lead to a global downregulation of transcription, including that of MYC itself and its numerous target genes that are critical for cell cycle progression and survival.[3]

Upregulation of p21: A Key Mediator of Cell Cycle Arrest

A consistent finding in studies of DHODH inhibitors is the upregulation of the cyclin-dependent kinase inhibitor p21.[2] p21 is a potent inhibitor of cell cycle progression, and its induction is a key factor in the G1/S phase arrest observed upon DHODH inhibition. The upregulation of p21 appears to be, at least in part, a consequence of MYC downregulation. MYC is a known transcriptional repressor of p21; therefore, a reduction in MYC levels relieves this repression, allowing for increased p21 expression and subsequent cell cycle arrest.[2] Some studies also suggest a potential DHODH-independent pathway leading to p21 upregulation.[2]

A Dual Role for DHODH: Enzymatic and Non-Enzymatic Functions

Recent evidence suggests that DHODH may play a more direct, non-enzymatic role in regulating MYC stability. It has been proposed that DHODH can physically interact with the MYC protein, protecting it from proteasomal degradation. Therefore, DHODH inhibitors may not only disrupt pyrimidine synthesis but also destabilize the MYC protein, leading to its degradation. This dual mechanism of action could explain the profound and rapid decrease in MYC levels observed upon treatment with DHODH inhibitors.

Below is a signaling pathway diagram illustrating the core mechanisms.

Caption: Signaling pathway of DHODH inhibition on MYC expression.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of DHODH inhibitors on cancer cell lines.

Table 1: In Vitro Efficacy of DHODH Inhibitors

| Cell Line | Cancer Type | DHODH Inhibitor | EC50 / IC50 (µM) | Reference |

| A375 | Melanoma | A771726 | 14.52 | [2] |

| H929 | Myeloma | A771726 | 45.78 | [2] |

| Ramos | Burkitt's Lymphoma | A771726 | 5.36 | [2] |

| A375 | Melanoma | Brequinar | 0.14 | [2] |

| H929 | Myeloma | Brequinar | 0.24 | [2] |

| Ramos | Burkitt's Lymphoma | Brequinar | 0.054 | [2] |

| D425 | Medulloblastoma (Group 3) | Brequinar | 0.0043 | [3] |

| D458 | Medulloblastoma (Group 3) | Brequinar | 0.015 | [3] |

| T24 | Bladder Cancer | Leflunomide | 39.0 | [1] |

| 5637 | Bladder Cancer | Leflunomide | 84.4 | [1] |

Table 2: Impact of DHODH Inhibition on MYC and p21 Expression

| Cell Line | Treatment | MYC Protein Level | p21 Protein Level | Reference |

| A375 | A771726 / Brequinar | Downregulated | Upregulated | [2] |

| H929 | A771726 / Brequinar | Downregulated | Upregulated | [2] |

| Ramos | A771726 / Brequinar | Downregulated | Not Detected | [2] |

| A375 | DHODH shRNA | Significantly Downregulated | Upregulated | [2] |

| D425 | Brequinar (IC50) | Downregulated (RNA-seq) | - | [3] |

| D458 | Brequinar (IC50) | Downregulated (RNA-seq) | - | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Maintenance

-

A375 (Melanoma), H929 (Myeloma), and Ramos (Burkitt's Lymphoma) Cell Lines:

-

Culture Medium: A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM). H929 and Ramos cells are cultured in RPMI-1640 medium. All media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculturing: Adherent A375 cells are passaged upon reaching 80-90% confluency. Suspension cells (H929, Ramos) are split every 2-3 days to maintain optimal cell density.

-

Cell Viability Assay (XTT)

This protocol is adapted from the methodology described by Dorasamy et al. (2017).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of DHODH inhibitors (e.g., A771726, Brequinar) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Labeling: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Absorbance Measurement: Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for MYC and p21

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis can be performed using software such as ImageJ to quantify the relative protein expression levels.

shRNA-Mediated Knockdown of DHODH

This protocol is based on the methods described by Dorasamy et al. (2017).[2]

-

Cell Seeding: Plate cells (e.g., A375) in 6-well plates to achieve 50-60% confluency on the day of transfection.

-

Transfection: Transfect the cells with 2 µg of DHODH-specific shRNA plasmid or a control shRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 48-72 hours post-transfection.

-

Analysis: Harvest the cells for subsequent analysis, such as Western blotting to confirm DHODH knockdown and to assess the effect on MYC and p21 expression.

Quantitative Real-Time PCR (qRT-PCR) for MYC Expression

-

RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene and relative to the control-treated samples.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical connections between DHODH inhibition and its downstream effects.

References

- 1. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

The role of DHODH in mitochondrial respiration and cancer metabolism

An In-depth Technical Guide on the Role of Dihydroorotate Dehydrogenase (DHODH) in Mitochondrial Respiration and Cancer Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that is pivotal in both cellular metabolism and energy production.[1][2] It catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, a process essential for the creation of DNA and RNA precursors.[1][3] Uniquely, DHODH is the only enzyme of this pathway located in the mitochondria, specifically on the outer surface of the inner mitochondrial membrane.[3][4] This strategic location allows it to physically and functionally link pyrimidine biosynthesis directly to the mitochondrial electron transport chain (ETC), donating electrons to the ubiquinone (Coenzyme Q) pool.[5][6] This dual role makes DHODH a critical node in cellular bioenergetics and proliferation.

Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[1][7] This dependency renders DHODH a validated and compelling therapeutic target for cancer therapy.[1][8] Inhibition of DHODH disrupts the pyrimidine supply, leading to cell cycle arrest, and apoptosis.[9][10] Furthermore, by interfering with the ETC, DHODH inhibition can lead to decreased mitochondrial respiration, a drop in ATP production, and an increase in reactive oxygen species (ROS), further contributing to its anti-cancer effects.[4][11] This guide provides a comprehensive overview of DHODH's function, its role in cancer metabolism, quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

The Core Function of DHODH: A Bridge Between Metabolism and Respiration

DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, utilizing a flavin mononucleotide (FMN) cofactor.[4][5] The electrons generated from this oxidation are transferred to ubiquinone (Coenzyme Q or CoQ), reducing it to ubiquinol (CoQH2).[5] This ubiquinol then serves as a substrate for Complex III of the electron transport chain.[5][12] Thus, DHODH directly couples the synthesis of essential building blocks for nucleic acids with cellular respiration and energy production.[3][9]

Depletion or inhibition of DHODH has profound effects on mitochondrial function. Studies have shown that DHODH knockdown can lead to a partial inhibition of respiratory complex III, a decrease in the mitochondrial membrane potential, and an increase in the generation of ROS.[4] This highlights that the role of DHODH extends beyond simple nucleotide synthesis and is integral to maintaining mitochondrial homeostasis.[4][5]

References

- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH and cancer: promising prospects to be explored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. Facebook [cancer.gov]

- 11. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Double-Edged Sword: Pyrimidine Starvation as a Novel Strategy for Inducing Cancer Cell Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless proliferation of cancer cells is intrinsically linked to their metabolic reprogramming, a hallmark that provides a plethora of targets for therapeutic intervention. Among these, the pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA precursors, has emerged as a critical node in cancer cell survival and proliferation. Recent evidence, however, has unveiled a more nuanced role for this pathway, extending beyond simple proliferation to the complex regulation of cell fate. This technical guide delves into the compelling body of research demonstrating that inducing pyrimidine starvation, primarily through the inhibition of the de novo synthesis pathway, can paradoxically trigger the differentiation of malignant cells, forcing them out of their proliferative cycle and towards a more mature, less aggressive phenotype. This guide will provide a comprehensive overview of the core concepts, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling networks involved in this promising anti-cancer strategy.

Core Concept: The Pyrimidine Synthesis Pathway in Cancer

Cancer cells have a voracious appetite for nucleotides to fuel their rapid growth and division. This demand is met through two main pathways for pyrimidine synthesis: the de novo pathway and the salvage pathway.[1] The de novo pathway synthesizes pyrimidines from simple precursors like glutamine, aspartate, and bicarbonate, a process that is often upregulated in cancer.[2] In contrast, the salvage pathway recycles pre-existing pyrimidines from degraded nucleic acids.[1] While normal differentiated cells often rely on the salvage pathway, many cancer types are highly dependent on the de novo pathway, making it an attractive therapeutic target.[1][3]

A key rate-limiting enzyme in the de novo pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate.[3] Inhibition of DHODH effectively creates a state of pyrimidine starvation, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[4] While this can induce apoptosis in some cancer cells, a growing body of evidence indicates it can also force them down a path of terminal differentiation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[5][6]

Quantitative Data on Pyrimidine Starvation-Induced Differentiation

The induction of differentiation in cancer cells upon pyrimidine starvation has been quantified in numerous studies. The following tables summarize key findings on the efficacy of various DHODH inhibitors in promoting differentiation and inhibiting proliferation in AML cell lines.

| DHODH Inhibitor | Cancer Cell Line | Metric | Value | Reference |

| Brequinar | ER-HoxA9, U937, THP1 | ED50 for Differentiation | ~1 µM | [6] |

| Brequinar | THP1 | CD11b Expression | Marked Increase | [6] |

| ASLAN003 | MOLM-14 | CD11b+ Cell Increase | > Brequinar (at 100 nM) | [7] |

| ASLAN003 | AML cell lines (average) | IC50 for Viability | ~0.47 µM | [7] |

| Isobavachalcone | HL60, THP-1 | IC50 for Viability | ~20-30 µM | [8] |

| Isobavachalcone | HL60 | CD11b & CD14 Expression | Significant Increase | [5] |

| Leflunomide | Leukemic mice | CD11b Expression | Mild Increase | [6] |

| DHODH Inhibitor | Cancer Cell Line | Effect on MYC Protein | Reference |

| DHODH Knockout | HL60, THP-1 | Significant Reduction | [5] |

| Isobavachalcone | HL60 | Dose-dependent Decrease | [5] |

Key Signaling Pathways

The molecular mechanisms linking pyrimidine starvation to cancer cell differentiation are multifaceted. A central player in this process is the oncoprotein c-Myc, a transcription factor that is a master regulator of cell proliferation and is often overexpressed in cancer.[9]

The DHODH-MYC Axis in AML Differentiation

Inhibition of DHODH and subsequent pyrimidine starvation has been shown to trigger the degradation of the c-Myc protein.[5] The loss of c-Myc, a key driver of leukemic proliferation and a blocker of differentiation, allows for the expression of genes that promote myeloid differentiation.[5][10] This signaling cascade represents a critical axis for therapeutic intervention.

DHODH-MYC signaling axis in cancer cell differentiation.

Experimental Workflows and Protocols

Reproducible and rigorous experimental design is paramount in validating the effects of pyrimidine starvation on cancer cell differentiation. Below are detailed protocols for key experiments cited in the literature.

Experimental Workflow: From Inhibitor Screening to In Vivo Validation

A typical workflow to investigate the impact of a pyrimidine synthesis inhibitor on cancer cell differentiation involves a multi-step process, from initial cell-based screening to validation in animal models.

Experimental workflow for evaluating DHODH inhibitors.

Detailed Experimental Protocols

1. Induction of Pyrimidine Starvation in Cell Culture

-

Objective: To deplete intracellular pyrimidine pools by inhibiting the de novo synthesis pathway.

-

Materials:

-

Cancer cell line of interest (e.g., HL-60, THP-1 for AML).

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

DHODH inhibitor (e.g., Brequinar, ASLAN003, Isobavachalcone) dissolved in a suitable solvent (e.g., DMSO).

-

Uridine (for rescue experiments).

-

-

Protocol:

-

Culture cancer cells to the desired confluency in their standard growth medium.

-

Prepare a stock solution of the DHODH inhibitor in DMSO.

-